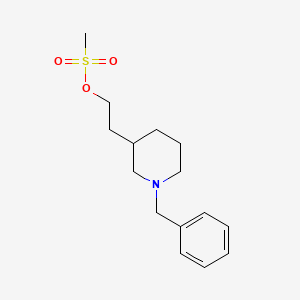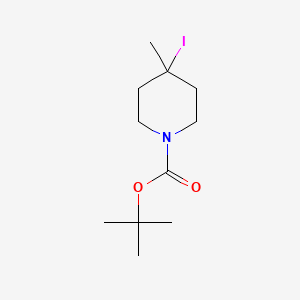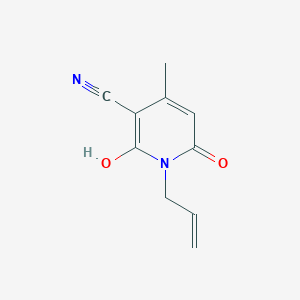
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanethiol group. This compound is part of the imidazole family, known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal and ammonia can yield the imidazole ring, which can then be further functionalized to introduce the ethanethiol group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole using reducing agents such as sodium borohydride.
Scientific Research Applications
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanethiol can be compared with other imidazole derivatives, such as:
1-(1-cyclopropyl-1H-imidazol-2-yl)methanol: This compound has a hydroxyl group instead of an ethanethiol group, which affects its reactivity and biological activity.
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanone:
The uniqueness of this compound lies in its combination of the cyclopropyl group, imidazole ring, and ethanethiol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C8H12N2S/c1-6(11)8-9-4-5-10(8)7-2-3-7/h4-7,11H,2-3H2,1H3 |
InChI Key |
JWIWDXINCDFODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C2CC2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



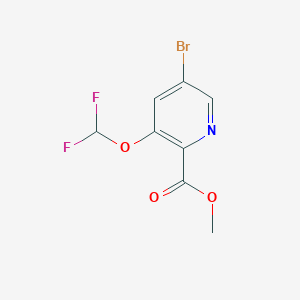
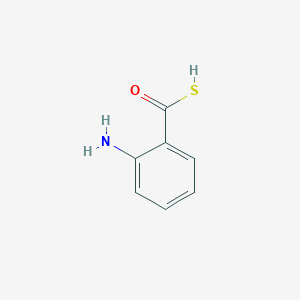
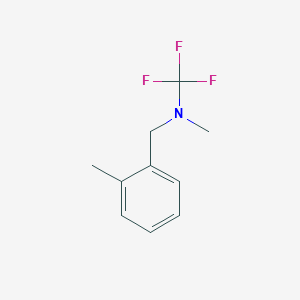
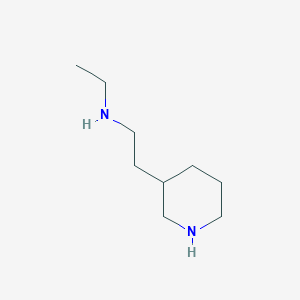
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
